4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-10(6-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELOJHAFJOQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 3-methylphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid, have shown potential in cancer treatment by inhibiting the overproliferation of cancer cells. A study highlighted the synthesis of a series of aryl-substituted pyrimidine derivatives that exhibited significant antibacterial and anticancer activities, suggesting a promising pathway for developing new therapeutic agents against various malignancies .
Antibacterial Properties
The compound has been investigated for its antibacterial properties. The synthesis of novel pyrimidine derivatives has been linked to their effectiveness against bacterial strains, which could lead to the development of new antibiotics . The structural similarity to known antibacterial agents suggests that this compound may share similar mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and thin-layer chromatography are commonly employed to confirm the structure and purity of the synthesized compounds .
Novel Derivative Development
In a notable study, researchers synthesized a series of 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids and evaluated their biological activities. The findings demonstrated that these compounds could serve as effective agents in treating infections caused by resistant bacterial strains, showcasing their potential for further development in pharmaceutical applications .
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against established drugs in clinical use. These studies often highlight the advantages of new compounds in terms of potency and reduced side effects, making them attractive candidates for drug development .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Properties
Physicochemical and Pharmacological Differences
- Hydrophilicity and Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, MW 271.31) . Trifluoromethyl-substituted analogs (e.g., from ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Electronic Effects: The electron-withdrawing trifluoromethyl group (e.g., in ) increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the methyl-substituted parent compound (pKa ~4.0–4.5) .
Synthetic Accessibility :
Biological Activity
4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid, also known by its CAS number 941236-36-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on antibacterial activity, enzyme inhibition, and potential therapeutic applications.
Molecular Formula : C₁₃H₁₃N₃O₂
Molecular Weight : 243.27 g/mol
CAS Number : 941236-36-8
Structure : The compound features a pyrimidine ring substituted with a methyl group and an amino group linked to a 3-methylphenyl moiety.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. The compound's structure suggests it may interact with bacterial enzymes, particularly those involved in the methylerythritol phosphate (MEP) pathway, which is absent in mammals.
- Mechanism of Action : Compounds targeting the MEP pathway inhibit enzymes essential for isoprenoid biosynthesis. The fifth enzyme in this pathway, IspF, has been a focus for designing inhibitors that demonstrate antibacterial activity against pathogens such as Burkholderia pseudomallei and Escherichia coli .
- In Vitro Studies : In vitro evaluations have shown that various pyrimidine derivatives exhibit significant antibacterial activity against multiple strains, including Staphylococcus aureus and Klebsiella pneumoniae. For example, compounds with carboxylic acid substituents at the 5-position of the pyrimidine ring often demonstrate enhanced potency compared to their ester counterparts .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Klebsiella pneumoniae |
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may act on dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in folate metabolism.
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced synthesis of tetrahydrofolate, impacting DNA synthesis and cell proliferation. This mechanism is critical in cancer treatments, where rapid cell division occurs .
- Case Studies : Several studies have reported on the synthesis and evaluation of pyrimidine derivatives as DHFR inhibitors. For instance, compounds with similar structures have shown promising results in preclinical trials for various cancers .
Therapeutic Potential
The biological activities of this compound indicate its potential therapeutic applications:
- Antibacterial Agents : Given its activity against key bacterial strains, this compound could serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
- Cancer Treatment : Its ability to inhibit DHFR positions it as a candidate for further research in oncology, targeting rapidly dividing cancer cells.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid?
A two-step approach is commonly employed:
Nucleophilic substitution : React a 2-chloro-4-methylpyrimidine-5-carboxylic acid derivative with 3-methylaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
Carboxylic acid activation : Hydrolyze intermediate esters (e.g., ethyl or methyl esters) using aqueous NaOH or HCl, followed by acidification to isolate the free carboxylic acid.
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Q. How can structural conformation and hydrogen bonding be analyzed for this compound?
- X-ray crystallography : Resolve the crystal structure to determine dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonds stabilize the planar conformation (e.g., dihedral angles <15° between pyrimidine and aryl groups) .
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR for carbonyl (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) identification .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for biological assays?
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance solubility while maintaining bioactivity.
- Prodrug derivatization : Synthesize ester or amide derivatives (e.g., ethyl ester) to improve lipophilicity, then hydrolyze in vivo .
- Validation : Measure partition coefficients (logP) via shake-flask method (expected logP ~2.5 for the parent compound) .
Q. What strategies address polymorphism and its impact on bioactivity?
- Polymorph screening : Recrystallize from solvent mixtures (e.g., ethanol/water, acetone/hexane) and characterize forms via DSC (melting point variations ±5°C) and PXRD (distinct diffraction patterns at 2θ = 10–30°) .
- Bioactivity correlation : Compare IC values of polymorphs in enzymatic assays (e.g., kinase inhibition) to identify the most active form .
Q. How can computational modeling predict binding interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., carboxylic acid moiety as a H-bond donor).
- Molecular docking : Screen against kinase domains (e.g., EGFR or VEGFR) using PyMOL or AutoDock. Prioritize binding poses with ΔG < -8 kcal/mol and validate via MD simulations .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported antimicrobial activity across studies?
Q. Why do NMR spectra vary between synthetic batches?
- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering proton environments. Use -NMR to confirm carbonyl resonance at ~165 ppm .
- Trace solvents : Ensure complete drying (vacuum oven, 40°C) to remove residual DMF or DMSO, which obscure δ 2.5–3.5 ppm regions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-Methylaniline, DMF, 90°C, 18h | 65–75 | 90–95 |
| 2 | 6M HCl, reflux, 6h | 80–85 | >98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
